1-Boc-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
Indane or indan is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon. It is a petrochemical, a bicyclic compound. It occurs at the level of about 0.1% in coal tar. It is usually produced by hydrogenation of indene .Chemical Reactions Analysis
Indane derivatives can be obtained indirectly, e.g. the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .Physical And Chemical Properties Analysis
Indane is a colorless liquid hydrocarbon with the formula C6H4(CH2)3 . It has a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of 1-indanones, including derivatives related to "1-Boc-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid," has been extensively reviewed, highlighting over 100 synthetic methods and their significant biological activities. These activities encompass antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer properties, and their use in treating neurodegenerative diseases, as well as their effectiveness as insecticides, fungicides, and herbicides (Turek et al., 2017).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of "this compound," have been shown to inhibit microbial growth at concentrations below desired yield and titer, highlighting the importance of metabolic engineering strategies to increase microbial robustness for improved industrial performance. This is particularly relevant for engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, commonly used in the fermentative production of carboxylic acids (Jarboe et al., 2013).
Spin Label Amino Acids in Peptide Studies
The utilization of spin label amino acids, such as TOAC, in the study of peptides, offers insights into the structural and dynamic aspects of peptide molecules. The incorporation of spin labels into peptides allows for detailed analysis of peptide secondary structure, backbone dynamics, and interactions with membranes, which could be relevant for the structural analysis of derivatives like "this compound" in peptide contexts (Schreier et al., 2012).
Mechanism of Action
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
properties
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-8-10(16)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDMLZUNWWKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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